molecular formula C22H23N5O4S B2575410 N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111151-12-2

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No. B2575410
CAS RN: 1111151-12-2
M. Wt: 453.52
InChI Key:
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Description

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Researchers have focused on the synthesis of novel [1,2,4]triazolo[4,3-a]quinazolin derivatives, leveraging various chemical reactions to create a range of compounds. The synthesis of such derivatives often involves the use of building blocks like dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, enabling access to a wide array of derivatives through chemical transformations (Al-Salahi & Geffken, 2011). These methods not only enhance the chemical diversity of triazoloquinazolin derivatives but also open up new avenues for their application in scientific research.

Pharmacological Investigations

A significant aspect of the research on [1,2,4]triazolo[4,3-a]quinazolin derivatives is their pharmacological evaluation. For example, compounds synthesized from this class have been screened for H1-antihistaminic activity, showing promising results. Studies have identified derivatives with potent antihistaminic effects, comparable or even superior to reference drugs like chlorpheniramine maleate, while exhibiting minimal sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015). This suggests their potential as new classes of antihistamines with reduced side effects.

Antitumor Activity and Molecular Docking

Another critical area of application is the investigation of antitumor activities. Derivatives of [1,2,4]triazolo[4,3-a]quinazolin have demonstrated broad-spectrum antitumor activity in vitro. Certain compounds have shown significant potency against various cancer cell lines, suggesting a promising direction for the development of new anticancer agents (Al-Suwaidan et al., 2016). Molecular docking studies complement these findings by elucidating the potential mechanisms of action, offering insights into how these compounds interact with biological targets.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-4-9-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)32-13-19(28)23-14-10-15(30-2)12-16(11-14)31-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAUZREGRZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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